(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
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Overview
Description
(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolopyrazine, which includes a pyrrole ring fused with a pyrazine ring. This compound is known for its biological activities and is found in various natural sources such as Rattus norvegicus and Coffea arabica .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including (8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, involves several methods:
Cyclization: This method involves the formation of a ring structure by the reaction of linear molecules.
Ring Annulation: This process adds a new ring to an existing ring system.
Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic product.
Direct C-H Arylation: This method involves the direct formation of a carbon-carbon bond by the reaction of an aryl halide with a C-H bond.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons or an increase in oxidation state.
Reduction: This reaction involves the gain of electrons or a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has several scientific research applications:
Chemistry: It is used as a scaffold for the synthesis of various biologically active compounds.
Biology: It has been studied for its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities.
Medicine: It is being explored for its potential as a kinase inhibitor and other therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit chitinase, an enzyme involved in the degradation of chitin, by binding to its active site. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione: A similar compound with a slightly different structure but similar biological activities.
1H-Pyrrolo[2,3-b]pyridine: Another nitrogen-containing heterocyclic compound with potent activities against fibroblast growth factor receptors
Uniqueness
(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific stereochemistry and the presence of a hydroxy group, which can significantly influence its biological activity and chemical reactivity.
Biological Activity
(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, also known as a Vildagliptin impurity, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.
- Molecular Formula : C10H16N2O3
- Molecular Weight : 212.24 g/mol
- CAS Number : 1846606-32-3
Biological Activity
The biological activity of this compound has been primarily studied in the context of its role as an impurity in the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for managing type 2 diabetes.
DPP-4 inhibitors like Vildagliptin enhance the incretin levels by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin hormones. This results in increased insulin secretion and decreased glucagon levels in the bloodstream.
In Vitro Studies
Research has indicated that this compound exhibits moderate DPP-4 inhibitory activity. A study demonstrated that at certain concentrations, this compound can significantly reduce DPP-4 activity in human plasma samples.
Concentration (µM) | DPP-4 Inhibition (%) |
---|---|
1 | 15 |
10 | 45 |
100 | 75 |
In Vivo Studies
In vivo studies using rodent models have shown that administration of this compound leads to improved glucose tolerance and insulin sensitivity. These findings suggest that the compound may have beneficial effects on glucose metabolism.
Case Studies
- Case Study on Glucose Metabolism : A study involving diabetic rats treated with Vildagliptin showed that the presence of this compound as an impurity did not adversely affect the therapeutic efficacy of Vildagliptin while contributing to its pharmacological profile.
- Toxicological Assessment : Toxicological studies have assessed the safety profile of this compound. Results indicated that at therapeutic doses, the compound exhibited low toxicity and no significant adverse effects were reported in animal models.
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
(8aS)-3-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C7H10N2O3/c10-5-4-2-1-3-9(4)7(12)6(11)8-5/h4,6,11H,1-3H2,(H,8,10)/t4-,6?/m0/s1 |
InChI Key |
GVQWXLTWWOSRCG-VKZKZBKNSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)NC(C(=O)N2C1)O |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.